(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
Overview
Description
(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol, also known as (R,R)-CPP, is a chiral compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. This compound has been studied for its ability to bind to certain receptors in the brain, leading to potential applications in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (R,R)-CPP involves its binding to the NMDA receptor, leading to the activation of a signaling cascade that ultimately results in the modulation of neurotransmitter release. This modulation has been shown to have beneficial effects on mood and behavior, potentially making (R,R)-CPP a promising therapeutic agent for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that (R,R)-CPP can modulate the release of various neurotransmitters in the brain, including serotonin, dopamine, and glutamate. These neurotransmitters play important roles in the regulation of mood and behavior, and their modulation by (R,R)-CPP has been shown to have beneficial effects on various psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (R,R)-CPP is its high affinity for certain receptors in the brain, making it a potentially effective therapeutic agent for the treatment of neurological disorders. However, one limitation of (R,R)-CPP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (R,R)-CPP. One potential direction is the development of more selective compounds that target specific receptors in the brain, leading to potentially fewer side effects. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with (R,R)-CPP for various psychiatric disorders. Finally, the potential use of (R,R)-CPP in combination with other therapeutic agents should be explored, as this may lead to enhanced efficacy and reduced toxicity.
Scientific Research Applications
(R,R)-CPP has been studied extensively for its potential as a therapeutic agent in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that (R,R)-CPP has a high affinity for certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor. These receptors play important roles in the regulation of mood and behavior, and their dysfunction has been implicated in the pathogenesis of various psychiatric disorders.
Properties
IUPAC Name |
(3R,4R)-1-[(2-chlorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-18-6-2-1-5-17(18)15-24-10-8-19(20(27)16-24)25-11-13-26(14-12-25)21-7-3-4-9-23-21/h1-7,9,19-20,27H,8,10-16H2/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNHEBTNIQBKG-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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